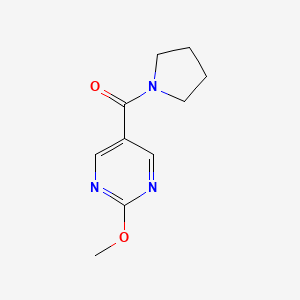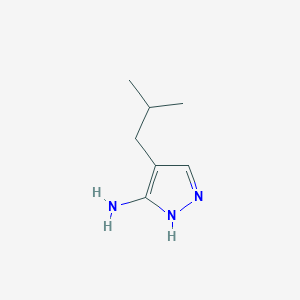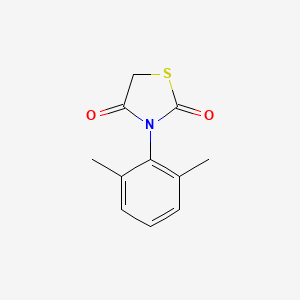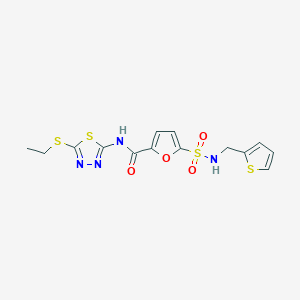
3-(4-Bromobutyl)-6-methylpyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromobutyl)-6-methylpyrimidin-4-one, also known as BBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMP is a pyrimidine derivative that has a bromobutyl group attached to its third position, making it a unique compound with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for cell growth and division. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication, and tubulin, which is involved in cell division. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. At high concentrations, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to induce oxidative stress and DNA damage, leading to cell death. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has several advantages for lab experiments, including its high purity, stability, and reproducibility. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one can be easily synthesized in large quantities and can be stored for long periods without degradation. However, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one may also interact with other compounds in the experimental system, leading to false-positive or false-negative results.
Orientations Futures
There are several future directions for the research on 3-(4-Bromobutyl)-6-methylpyrimidin-4-one, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, the evaluation of its toxicity and pharmacokinetics, and the development of its applications in medicine, agriculture, and material science. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one may also be used as a scaffold for the synthesis of novel compounds with improved properties and activities. The research on 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has the potential to contribute to the development of new therapies and technologies for various fields.
Méthodes De Synthèse
The synthesis of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one can be achieved through various methods, including the reaction of 3-aminopyridine with 4-bromobutyl chloride in the presence of a base or the reaction of 3-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 4-bromobutylamine. The yield of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. In agriculture, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been used as a plant growth regulator to enhance crop yield and quality. In material science, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.
Propriétés
IUPAC Name |
3-(4-bromobutyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-8-6-9(13)12(7-11-8)5-3-2-4-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPBJZUZYPPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobutyl)-6-methylpyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)
![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2646153.png)
![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)
![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)


![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)

